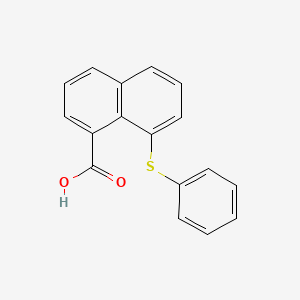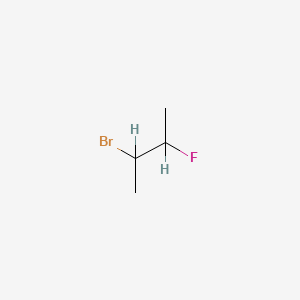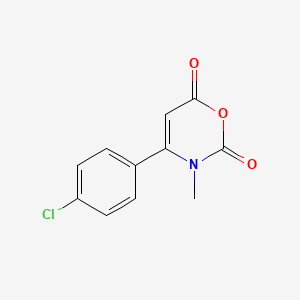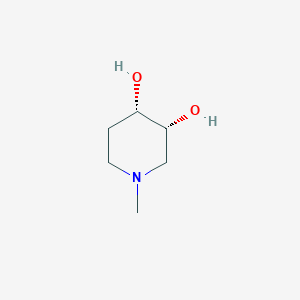
1-Naphthalenecarboxylic acid, 8-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxylic acid, 8-(phenylthio)- is an organic compound with a complex structure that includes a naphthalene ring substituted with a carboxylic acid group and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarboxylic acid, 8-(phenylthio)- can be achieved through palladium-catalyzed C8–H arylation of 1-naphthoic acid derivatives with aryl iodides. This process involves an electrophilic aromatic substitution mechanism and can be optimized by adjusting the solvent and reaction conditions .
Industrial Production Methods
While specific industrial production methods for 1-Naphthalenecarboxylic acid, 8-(phenylthio)- are not well-documented, the general approach involves large-scale synthesis using similar palladium-catalyzed reactions. The choice of catalysts, solvents, and reaction conditions are critical to achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenecarboxylic acid, 8-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like aryl iodides and palladium catalysts are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Naphthalenecarboxylic acid, 8-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenecarboxylic acid, 8-(phenylthio)- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the phenylthio group can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthoic acid: Similar structure but lacks the phenylthio group.
2-Naphthoic acid: Similar structure with the carboxylic acid group at a different position.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
1-Naphthalenecarboxylic acid, 8-(phenylthio)- is unique due to the presence of both the carboxylic acid and phenylthio groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
57360-19-7 |
|---|---|
Formule moléculaire |
C17H12O2S |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
8-phenylsulfanylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H12O2S/c18-17(19)14-10-4-6-12-7-5-11-15(16(12)14)20-13-8-2-1-3-9-13/h1-11H,(H,18,19) |
Clé InChI |
DITBATKOGDRKFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)


![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)



